molecular formula C30H56O2 B11956298 2-Hexadecylcyclotetradecane-1,3-dione CAS No. 17874-88-3

2-Hexadecylcyclotetradecane-1,3-dione

Cat. No.: B11956298
CAS No.: 17874-88-3
M. Wt: 448.8 g/mol
InChI Key: AGHBODRJGSWKSS-UHFFFAOYSA-N
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Description

2-Hexadecylcyclotetradecane-1,3-dione is an organic compound with the molecular formula C30H56O2 This compound is characterized by a cyclotetradecane ring substituted with a hexadecyl group and two keto groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecylcyclotetradecane-1,3-dione typically involves the alkylation of cyclotetradecane-1,3-dione with a hexadecyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and reagent concentration, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hexadecylcyclotetradecane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, diols, and substituted cyclotetradecanediones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hexadecylcyclotetradecane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Hexadecylcyclotetradecane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexadecylcyclotetradecane-1,3-dione is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its hydrophobicity and potential interactions with lipid membranes, making it particularly interesting for applications in biology and medicine .

Properties

CAS No.

17874-88-3

Molecular Formula

C30H56O2

Molecular Weight

448.8 g/mol

IUPAC Name

2-hexadecylcyclotetradecane-1,3-dione

InChI

InChI=1S/C30H56O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28-29(31)26-23-20-17-14-12-15-18-21-24-27-30(28)32/h28H,2-27H2,1H3

InChI Key

AGHBODRJGSWKSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1C(=O)CCCCCCCCCCCC1=O

Origin of Product

United States

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